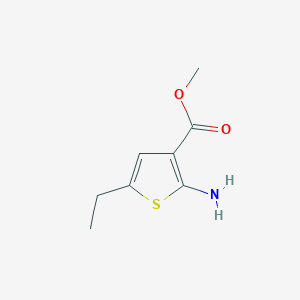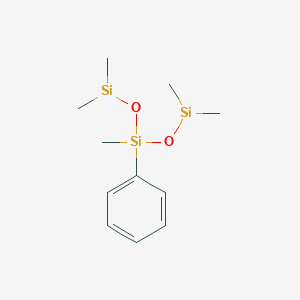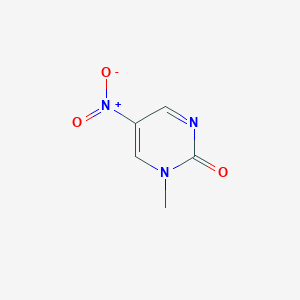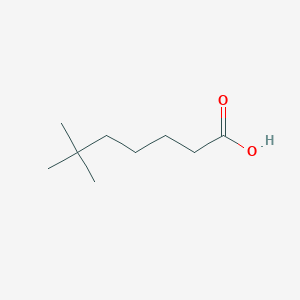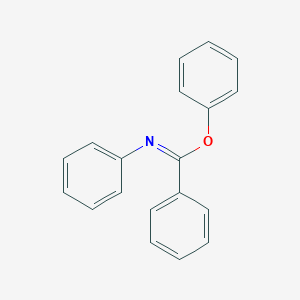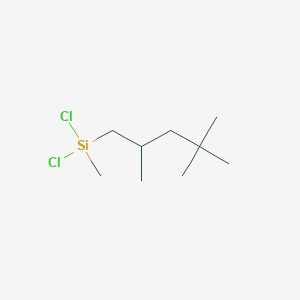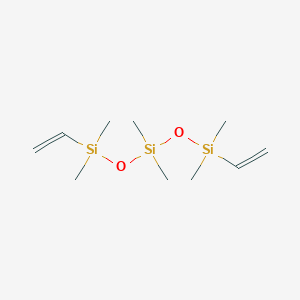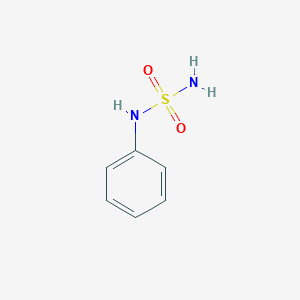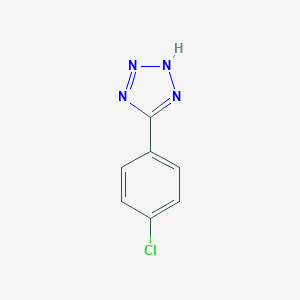
2-(3,4-Dimethoxyphenyl)propylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dimethoxyphenyl)propylhydrazine, also known as DMPPH, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. DMPPH is a hydrazine derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation. In
Wirkmechanismus
The mechanism of action of 2-(3,4-Dimethoxyphenyl)propylhydrazine is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and inducible nitric oxide synthase. This compound may also act by modulating the expression of various genes involved in apoptosis and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can induce apoptosis in cancer cells, reduce oxidative stress and inflammation in the brain, and inhibit the production of pro-inflammatory cytokines. This compound has also been found to have anti-angiogenic effects by inhibiting the formation of new blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(3,4-Dimethoxyphenyl)propylhydrazine is its potential use as an anti-cancer agent. This compound has been shown to induce apoptosis in cancer cells, making it a promising candidate for further investigation. Additionally, this compound has been found to have potential neuroprotective and anti-inflammatory effects, which could have implications for the treatment of various neurological disorders. However, one limitation of this compound is its toxicity. This compound has been found to be toxic at high concentrations, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the investigation of 2-(3,4-Dimethoxyphenyl)propylhydrazine. One potential direction is the development of this compound as an anti-cancer agent. Further studies are needed to determine the efficacy and safety of this compound in animal models and human clinical trials. Another potential direction is the investigation of this compound as a neuroprotective agent. Studies are needed to determine the potential of this compound in the treatment of various neurological disorders. Additionally, further research is needed to determine the mechanism of action of this compound and its potential for use in other scientific research applications.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation. The synthesis method of this compound is relatively simple, and it has been used in various scientific research applications, including its potential use as an anti-cancer and neuroprotective agent. While there are some limitations to the use of this compound in certain experiments, there are several future directions for the investigation of this compound.
Synthesemethoden
2-(3,4-Dimethoxyphenyl)propylhydrazine can be synthesized by the reaction of 3,4-dimethoxybenzaldehyde with propylhydrazine in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of this compound as a yellow crystalline solid. The purity of this compound can be further improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dimethoxyphenyl)propylhydrazine has been used in various scientific research applications, including its use as a potential anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to have potential neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
| 16603-07-9 | |
Molekularformel |
C11H18N2O2 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
2-(3,4-dimethoxyphenyl)propylhydrazine |
InChI |
InChI=1S/C11H18N2O2/c1-8(7-13-12)9-4-5-10(14-2)11(6-9)15-3/h4-6,8,13H,7,12H2,1-3H3 |
InChI-Schlüssel |
HPKHFBFBFGSLPZ-UHFFFAOYSA-N |
SMILES |
CC(CNN)C1=CC(=C(C=C1)OC)OC |
Kanonische SMILES |
CC(CNN)C1=CC(=C(C=C1)OC)OC |
Synonyme |
1-(3,4-Dimethoxy-α-methylphenethyl)hydrazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


